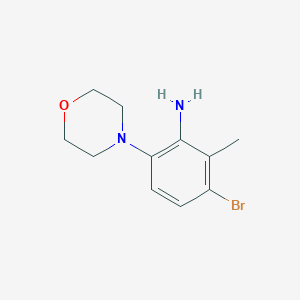![molecular formula C25H34Cl2N4O B13729563 [1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-carbamoylpiperidin-1-ium-4-yl]-dimethylazanium;dichloride CAS No. 28028-00-4](/img/structure/B13729563.png)
[1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-carbamoylpiperidin-1-ium-4-yl]-dimethylazanium;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(3-benzobbenzazepin-11-ylpropyl)-4-carbamoylpiperidin-1-ium-4-yl]-dimethylazanium;dichloride is a complex organic compound with the molecular formula C25H34Cl2N4O It is known for its unique structural features, which include a benzazepine core and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-benzobbenzazepin-11-ylpropyl)-4-carbamoylpiperidin-1-ium-4-yl]-dimethylazanium;dichloride typically involves multiple steps:
Formation of the Benzazepine Core: The initial step involves the synthesis of the benzazepine core through a series of cyclization reactions.
Attachment of the Propyl Chain: The propyl chain is then attached to the benzazepine core using alkylation reactions.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the benzazepine-propyl intermediate.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced through a reaction with isocyanates.
Formation of the Dimethylazanium Group: The final step involves the quaternization of the nitrogen atom to form the dimethylazanium group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Use of Catalysts: Employing catalysts to accelerate reaction rates and improve efficiency.
Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Formation of substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structural features.
Synthesis of Complex Molecules: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Probes: The compound can be used as a probe to study biological processes and interactions.
Drug Development:
Medicine
Therapeutic Agents: The compound is being investigated for its potential as a therapeutic agent in treating various diseases.
Diagnostic Tools: It can be used in diagnostic assays to detect specific biomolecules.
Industry
Material Science: The compound can be used in the development of new materials with unique properties.
Environmental Applications:
Mecanismo De Acción
The mechanism of action of [1-(3-benzobbenzazepin-11-ylpropyl)-4-carbamoylpiperidin-1-ium-4-yl]-dimethylazanium;dichloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as changes in cellular function, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- [1-(3-benzobbenzazepin-11-ylpropyl)-4-carbamoylpiperidin-1-ium-4-yl]-dimethylazanium;monochloride
- [1-(3-benzobbenzazepin-11-ylpropyl)-4-carbamoylpiperidin-1-ium-4-yl]-dimethylazanium;trichloride
Uniqueness
- Structural Features : The presence of both the benzazepine core and the piperidine ring makes this compound unique compared to its analogs.
- Functional Groups : The specific arrangement of functional groups, including the carbamoyl and dimethylazanium groups, contributes to its distinct chemical properties.
- Biological Activity : The compound’s unique structure imparts specific biological activities that differentiate it from similar compounds.
Propiedades
Número CAS |
28028-00-4 |
|---|---|
Fórmula molecular |
C25H34Cl2N4O |
Peso molecular |
477.5 g/mol |
Nombre IUPAC |
[1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-carbamoylpiperidin-1-ium-4-yl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C25H32N4O.2ClH/c1-27(2)25(24(26)30)14-18-28(19-15-25)16-7-17-29-22-10-5-3-8-20(22)12-13-21-9-4-6-11-23(21)29;;/h3-6,8-13H,7,14-19H2,1-2H3,(H2,26,30);2*1H |
Clave InChI |
WAGLEECRSQWYCZ-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)C1(CC[NH+](CC1)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)C(=O)N.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


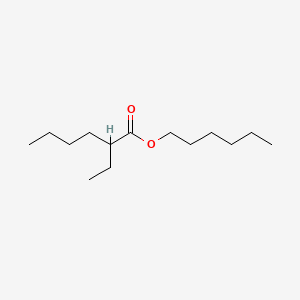

![{[(3S)-4-(Benzyloxy)-2,3-dimethylbutan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13729502.png)
![triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide](/img/structure/B13729508.png)

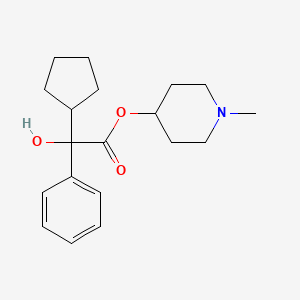
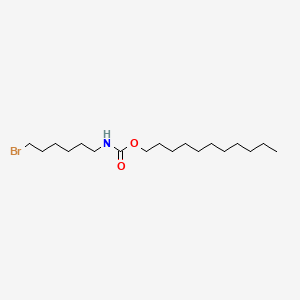
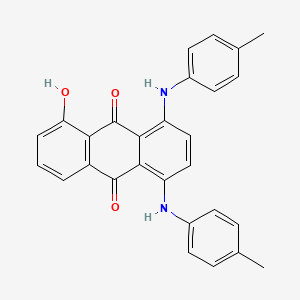


![Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]-](/img/structure/B13729539.png)

